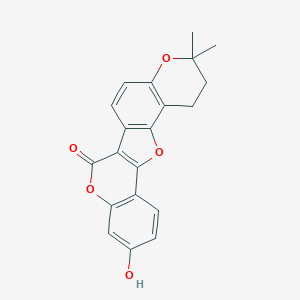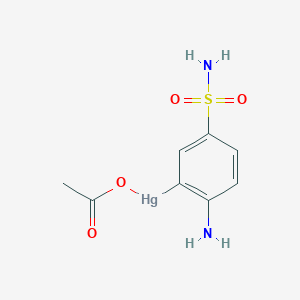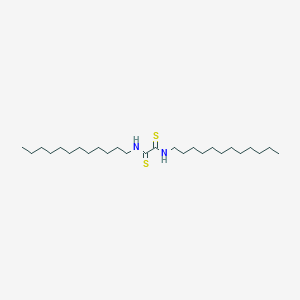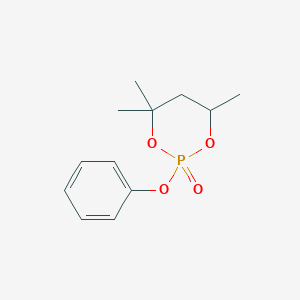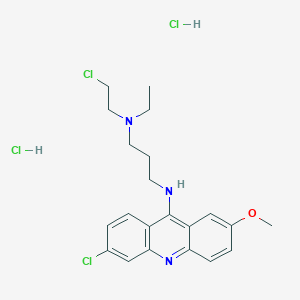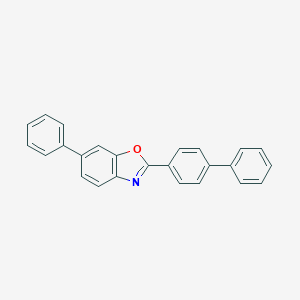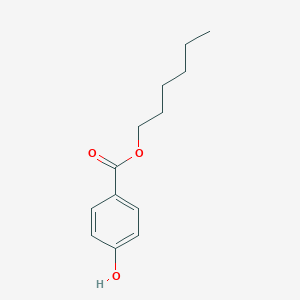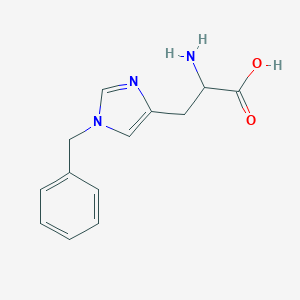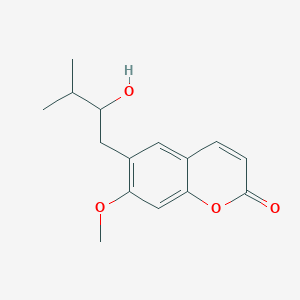
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin, also known as umbelliferone, is a natural product found in many plants. It has been widely studied due to its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. Its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage. Its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Its anticancer activity is thought to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It also exhibits antioxidant activity by preventing oxidative damage to cells. In addition, it has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and enzymes. Furthermore, it has been found to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin in lab experiments are its wide range of biological activities and its natural origin. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin. One area of interest is its potential use as a natural preservative in food and cosmetic products due to its antimicrobial and antioxidant properties. Another area of research is its potential use in the treatment of inflammatory and autoimmune diseases. Furthermore, its anticancer activity warrants further investigation for its potential use in cancer therapy. Finally, the development of new synthesis methods and analogs of 6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin may lead to the discovery of new biological activities and applications.
Méthodes De Synthèse
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin can be synthesized from coumarin and 3-methyl-2-butanol in the presence of a strong acid catalyst. The reaction proceeds through an acid-catalyzed esterification reaction, followed by an intramolecular cyclization reaction to form the coumarin ring.
Applications De Recherche Scientifique
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin has been extensively studied for its biological activities. It has been shown to have antimicrobial properties against a wide range of bacteria, fungi, and viruses. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage. In addition, it has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, it has been found to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
Numéro CAS |
16850-96-7 |
|---|---|
Nom du produit |
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin |
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
6-(2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H18O4/c1-9(2)12(16)7-11-6-10-4-5-15(17)19-14(10)8-13(11)18-3/h4-6,8-9,12,16H,7H2,1-3H3 |
Clé InChI |
UXWZXYUXXPDNBY-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |
SMILES canonique |
CC(C)C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |
Synonymes |
6-(2-Hydroxy-3-methylbutyl)-7-methoxycoumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



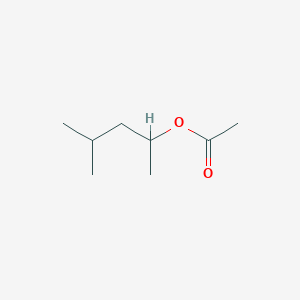
![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)
